1-Ethyl-4-ethynylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

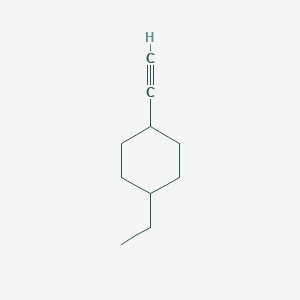

1-Ethyl-4-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where an ethyl group and an ethynyl group are attached to the first and fourth carbon atoms, respectively, in a trans configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-ethynylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with ethyl bromide and a strong base, such as sodium amide, to introduce the ethyl group. The ethynyl group can be introduced through a subsequent reaction with acetylene under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel complexes are often employed to facilitate the addition of the ethynyl group.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-4-ethynylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The ethyl and ethynyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives with saturated side chains.

Substitution: Formation of halogenated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

1-Ethyl-4-ethynylcyclohexane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-ethynylcyclohexane involves its interaction with molecular targets through its ethynyl and ethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.

Comparación Con Compuestos Similares

Similar Compounds

- Cyclohexane, 1-ethyl-4-methyl-, trans-

- Cyclohexane, 1-ethyl-4-vinyl-, trans-

- Cyclohexane, 1-ethyl-4-propyl-, trans-

Uniqueness

1-Ethyl-4-ethynylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other cyclohexane derivatives that may only contain alkyl or alkenyl groups.

Actividad Biológica

1-Ethyl-4-ethynylcyclohexane (C10H16), a compound with the CAS number 141743-53-5, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical characteristics, mechanisms of action, and relevant case studies.

This compound is characterized by its ethynyl group attached to a cyclohexane ring. The molecular structure can be represented as follows:

This compound belongs to the class of alkynes and exhibits properties typical of hydrocarbons, including hydrophobicity and volatility. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 136.24 g/mol |

| Boiling Point | 173 °C |

| Density | 0.81 g/cm³ |

| Solubility | Insoluble in water |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

1. Enzyme Inhibition:

The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways. For instance, studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

2. Interaction with Cell Membranes:

Due to its hydrophobic nature, this compound may integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect signal transduction pathways and cellular responses.

3. Modulation of Gene Expression:

There is potential for this compound to influence gene expression through interactions with DNA or RNA, similar to other alkynes that have been shown to affect transcription factors.

Anticancer Potential

The anticancer activity of alkynes has been explored extensively. For instance, compounds with ethynyl groups have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary data suggests that this compound could be evaluated for similar effects in cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of ethynyl-substituted cycloalkanes reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Although this compound was not tested directly, the results suggest a potential for antimicrobial activity warranting further investigation.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays performed on structurally related compounds indicated that specific modifications to the ethynyl group can lead to increased cytotoxic effects in cancer cell lines such as HeLa and MCF-7. Future studies should include this compound to assess its cytotoxic profile.

Propiedades

IUPAC Name |

1-ethyl-4-ethynylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-3-9-5-7-10(4-2)8-6-9/h1,9-10H,4-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXBTAUKVXDFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298297 |

Source

|

| Record name | trans-1-Ethyl-4-ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-53-5 |

Source

|

| Record name | trans-1-Ethyl-4-ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.